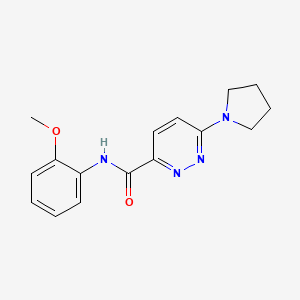

N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-22-14-7-3-2-6-12(14)17-16(21)13-8-9-15(19-18-13)20-10-4-5-11-20/h2-3,6-9H,4-5,10-11H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHURUAHAHPAFPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through an amination reaction, often using a pyrrolidine derivative.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds similar to N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exhibit significant anticancer properties. For instance, pyridazine derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression, such as Monopolar Spindle 1 (MPS1) kinase, which plays a crucial role in cell division and tumor growth. The introduction of specific substituents, like the methoxy group in this compound, can enhance its potency and selectivity against cancer cells .

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound Name | Target Kinase | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | MPS1 | 25 | 500 |

| Compound B | CDK2 | 30 | 700 |

| N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide | MPS1 | TBD | TBD |

Neuropharmacology

Cognitive Enhancement:

There is emerging evidence that pyridazine derivatives can influence cognitive functions. Compounds with similar structures have been shown to modulate neurotransmitter systems, potentially improving memory and learning processes. The pyrrolidine moiety is particularly noted for its role in enhancing synaptic plasticity .

Case Study:

A study involving a pyridazine derivative demonstrated improved performance in memory tasks in animal models, suggesting that modifications like those found in N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide could lead to cognitive enhancement.

Anti-inflammatory Properties

Mechanism of Action:

Compounds related to N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide have been shown to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This action is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Compound Name | Inflammatory Marker Inhibition | Concentration (µM) |

|---|---|---|

| Compound C | TNF-alpha | 10 |

| Compound D | IL-6 | 15 |

| N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide | TBD | TBD |

Synthesis and Structural Modifications

The synthesis of N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions, including the formation of the pyridazine core and subsequent functionalization. Understanding the synthetic routes can aid researchers in developing more potent analogs.

Table 3: Synthetic Pathways

| Step Number | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Hydrazine, diketone |

| 2 | Functionalization | Alkyl halides |

| 3 | Coupling | Coupling agents (e.g., EDC) |

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide with analogs reported in the provided evidence, focusing on structural variations, substituent effects, and inferred pharmacological implications.

Substituent Variations on the Aromatic Ring

Key Observations :

- Fluorine Substitution : Fluorinated analogs (e.g., (R)-IPMICF16) are frequently designed for PET imaging due to compatibility with fluorine-18 radiolabeling. The 3-fluoro substituent may enhance target binding through hydrophobic interactions .

Variations in the Pyrrolidine/Piperidine Moieties

Key Observations :

- Piperidine vs. Pyrrolidine : Piperidine’s larger ring size may reduce off-target interactions but increase metabolic susceptibility. Pyrrolidine’s flexibility is advantageous for accommodating binding pocket variations .

- Benzyl Substituents : Hydrophobic groups (e.g., 4-benzylpiperidine) improve CNS penetration but may compromise solubility .

Crystalline Forms and Deuteration

- Crystal Forms of 6-(Cyclopropanecarboxamido)-4-((2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide: Deuteration (methyl-D3) slows metabolic degradation, extending half-life . Crystalline forms improve stability and reproducibility in formulation .

Data Table: Comparative Overview of Key Compounds

Biological Activity

N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyridazine Core : A six-membered aromatic ring containing two nitrogen atoms.

- Pyrrolidine Moiety : A five-membered nitrogen-containing ring that enhances biological activity.

- Methoxyphenyl Group : Contributes to lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine and pyrrole exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin . This suggests that N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide may possess similar or enhanced antimicrobial capabilities.

Anticancer Potential

The compound's structural similarity to known anticancer agents positions it as a candidate for cancer therapy. Research indicates that pyridazine derivatives can inhibit key signaling pathways in cancer cells. For example, compounds targeting the MPS1 kinase have demonstrated promising results in inhibiting cell proliferation in various cancer models . The introduction of specific substituents has been shown to enhance selectivity and potency against cancer cell lines.

The proposed mechanisms of action for compounds similar to N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide include:

- Enzyme Inhibition : Targeting kinases involved in cell cycle regulation.

- Receptor Modulation : Interacting with specific receptors to alter signaling pathways related to proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide. Key findings include:

- Substituent Effects : The presence of a methoxy group on the phenyl ring enhances lipophilicity, improving cell membrane permeability.

- Ring Modifications : Alterations in the pyrrolidine or pyridazine rings can significantly impact potency and selectivity against target enzymes or receptors.

Data Tables

| Activity Type | MIC (µg/mL) | Reference Compound | Notes |

|---|---|---|---|

| Antimicrobial | 3.12 - 12.5 | Ciprofloxacin | Effective against S. aureus |

| Anticancer (MPS1) | IC50 < 100 nM | BOS172722 | Significant inhibition observed |

Case Studies

- Antimicrobial Efficacy : A study evaluated several pyrrole derivatives, including those structurally related to N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, demonstrating superior activity against resistant bacterial strains.

- Cancer Cell Proliferation : In vitro studies showed that modifications at the 6-position of the pyridazine ring led to enhanced cytotoxicity in FaDu hypopharyngeal tumor cells when compared to standard treatments like bleomycin .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?

Answer:

- Core Synthesis : The compound is synthesized via coupling pyridazine-3-carboxylic acid derivatives with substituted anilines. A representative approach involves:

- Pyridazine Core Functionalization : Introduce pyrrolidine via nucleophilic substitution or cross-coupling (e.g., Buchwald-Hartwig amination) .

- Carboxamide Formation : React the carboxylate intermediate with 2-methoxyaniline using coupling agents like HATU or EDCI .

- Optimization Strategies :

- Temperature Control : Maintain 110°C during radiolabeling steps to ensure efficient fluorination .

- Chiral Resolution : Use chiral supercritical fluid chromatography (SFC) for enantiomer separation if stereocenters are present .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Answer:

- 1H/13C NMR : Confirm regiochemistry of pyrrolidine substitution and methoxyphenyl orientation .

- X-ray Crystallography : Resolve crystalline forms (e.g., polymorphs in and ) to determine absolute configuration and packing interactions .

- HPLC-MS : Assess purity (>98%) and characterize intermediates during multi-step synthesis .

Intermediate: How is the compound’s inhibitory activity evaluated against target enzymes like SCD-1?

Answer:

- In Vitro Assays :

- Fluorescence-Based IC50 : Use recombinant human SCD-1 enzyme with a fluorescent substrate (e.g., stearoyl-CoA). Measure inhibition at varying compound concentrations (e.g., IC50 = 18–25 nM for related pyridazine carboxamides) .

- Controls : Include positive controls (e.g., A939572) and validate with kinetic assays .

Advanced: What structural modifications enhance potency and selectivity in SAR studies?

Answer:

- Key Modifications :

- Pyrrolidine Substitution : Replace pyrrolidine with piperidine or azabicyclo groups to modulate lipophilicity and target binding .

- Methoxyphenyl Optimization : Introduce electron-withdrawing groups (e.g., fluoro) to improve metabolic stability .

- Methodology :

- Molecular Docking : Predict interactions with SCD-1’s hydrophobic active site .

- In Vivo PK/PD : Correlate structural changes with bioavailability and liver distribution .

Advanced: What in vivo models are suitable for evaluating efficacy in metabolic disorders like NASH?

Answer:

- Model Selection :

- Diet-Induced NASH Mice : High-fat diet + carbon tetrachloride to induce steatosis and fibrosis .

- Endpoints :

- Biochemical : 80% reduction in hepatic triglycerides, 86% decrease in AST levels after 8-week oral dosing (10 mg/kg) .

- Histopathology : Assess steatosis, inflammation, and fibrosis via H&E and Masson’s trichrome staining .

Advanced: How can the compound be adapted for PET imaging applications?

Answer:

- Radiolabeling Protocol :

- Precursor Synthesis : Tosylate a hydroxylpropylamine intermediate for 18F incorporation .

- Radiolabeling : React with K2.2.2/K2CO3 and 18F− at 110°C for 15 min .

- Validation : Perform autoradiography in target tissues (e.g., liver) and quantify uptake via PET-MRI .

Advanced: How do crystalline forms impact physicochemical properties?

Answer:

- Polymorph Screening :

- XRPD : Identify distinct diffraction patterns for anhydrous vs. solvated forms .

- DSC/TGA : Measure thermal stability (e.g., melting points 180–220°C) and hygroscopicity .

- Solubility Optimization : Co-crystallization with succinic acid improves aqueous solubility for formulation .

Advanced: What analytical methods ensure batch consistency in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.